N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that features a unique structure combining a benzodioxole moiety, a pyrrole ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the pyrrole ring via a condensation reaction with appropriate precursors. The final step involves the coupling of the piperidine carboxamide group through an amide bond formation reaction under controlled conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide: shares similarities with other benzodioxole and pyrrole-containing compounds.
tert-Butyl carbamate: Another compound with a carboxamide group, used in various synthetic applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C28H31N3O4 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H31N3O4/c1-19-14-24(20(2)31(19)16-21-6-4-3-5-7-21)25(32)17-30-12-10-22(11-13-30)28(33)29-23-8-9-26-27(15-23)35-18-34-26/h3-9,14-15,22H,10-13,16-18H2,1-2H3,(H,29,33) |
InChI Key |
DAUWJWYUWLZSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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